molecular formula C28H48O B13732477 24-Methylcholest-7-en-3beta-ol CAS No. 17105-75-8

24-Methylcholest-7-en-3beta-ol

Katalognummer: B13732477
CAS-Nummer: 17105-75-8
Molekulargewicht: 400.7 g/mol
InChI-Schlüssel: PUGBZUWUTZUUCP-JYDNDKMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

24-Methylcholest-7-en-3beta-ol is an organic compound belonging to the class of ergosterols and derivatives. These compounds are steroids containing ergosta-5,7,22-trien-3beta-ol or a derivative thereof, based on the 3beta-hydroxylated ergostane skeleton . It is an extremely weak basic (essentially neutral) compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylcholest-7-en-3beta-ol involves multiple steps, typically starting from simpler steroid precursors. The process often includes the introduction of a methyl group at the 24th position and the formation of a double bond at the 7th position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 24-Methylcholest-7-en-3beta-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove double bonds or reduce ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.

Wissenschaftliche Forschungsanwendungen

24-Methylcholest-7-en-3beta-ol has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 24-Methylcholest-7-en-3beta-ol involves its interaction with specific molecular targets and pathways. As a steroid, it can interact with steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 24-Methylcholest-7-en-3beta-ol is unique due to its specific structural features, such as the methyl group at the 24th position and the double bond at the 7th position. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

17105-75-8

Molekularformel

C28H48O

Molekulargewicht

400.7 g/mol

IUPAC-Name

(3S,9R,10S,13R,14R,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19?,20-,21?,22+,24-,25+,26+,27+,28-/m1/s1

InChI-Schlüssel

PUGBZUWUTZUUCP-JYDNDKMDSA-N

Isomerische SMILES

C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C

Kanonische SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.